molecular formula C7H6Cl2O B132187 2,4-Dichlorobenzyl alcohol CAS No. 1777-82-8

2,4-Dichlorobenzyl alcohol

Cat. No. B132187
CAS RN: 1777-82-8
M. Wt: 177.02 g/mol
InChI Key: DBHODFSFBXJZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyl alcohol is a compound with antimicrobial properties and is commonly used in pharmaceuticals. It is known to crystallize with two independent molecules in the asymmetric unit, forming ribbons of O—H∙∙∙O hydrogen-bonded molecules parallel to the a-axis in the solid state .

Synthesis Analysis

The synthesis of 2,4-dichlorobenzyl alcohol derivatives and related compounds has been explored in various studies. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation, which is a reaction involving 4-chlorobenzaldehyde and ethyl acetoacetate . Another study optimized the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a related compound, by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine . Additionally, 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one was prepared under solvent-free conditions by grinding a solid mixture of reactants, showcasing an environmentally friendly approach . The development of research on the synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol in China has been reviewed, indicating future research directions involving mesoporous molecular sieves and metal oxides .

Molecular Structure Analysis

The molecular structure of 2,4-dichlorobenzyl alcohol has been determined through X-ray diffraction, revealing the presence of hydrogen-bonded ribbons in its solid-state structure . In related compounds, the structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene was determined, showing a non-planar molecule with significant dihedral angles between the phenyl rings . These structural analyses provide insights into the molecular geometry and intermolecular interactions of chlorinated benzyl alcohols and their derivatives.

Chemical Reactions Analysis

Chemical reactions involving 2,4-dichlorobenzyl alcohol or its structural analogs have been studied, such as the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, which proceeds via the formation of a cation radical . Another study reported the catalytic oxidation of alcohols to carbonyl compounds mediated by N-(Arylseleno)-4-chlorobenzenesulfonamide . These reactions highlight the reactivity of chlorinated benzyl alcohols in various oxidative processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dichlorobenzyl alcohol and related compounds are influenced by their molecular structures. For instance, the antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro, demonstrating the biological relevance of these compounds . The solvent-free synthesis of 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one also emphasizes the importance of developing environmentally friendly synthetic methods that consider the physical properties of the reactants and products .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dichlorobenzyl alcohol serves as an important intermediate in chemical synthesis. Studies highlight its utilization in the synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, emphasizing advancements in synthesis methods and potential future directions involving mesoporous molecular sieves and metal oxides (Li Ga, 2014). The compound's crystal structure and intermolecular interactions have also been a subject of interest, providing insights into its antimicrobial properties (M. Bambagiotti-Alberti et al., 2007).

Antimicrobial Properties

Research dating back to 1958 has explored the antibacterial and antifungal properties of various benzyl alcohols, including 2,4-dichlorobenzyl alcohol. This compound demonstrated significant inhibitory effects on bacteria, with its low toxicity making it a candidate for further pharmacological studies (D. Carter et al., 1958).

Industrial Applications

In the industrial sector, 2,4-dichlorobenzyl alcohol has been utilized in the optimization of synthesis technologies. For instance, an orthogonal test was conducted to optimize the yield of this compound as an antifungal agent, demonstrating its significance in industrial processes (L. Gan, 2011).

Photocatalytic Studies

The compound's role in photocatalytic studies, such as the photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide under visible light, has been investigated, highlighting its potential in environmental applications (S. Higashimoto et al., 2009).

Analytical Applications

In analytical chemistry, 2,4-dichlorobenzyl alcohol was analyzed in pharmaceutical samples using a novel automated procedure, demonstrating its relevance in the development of advanced analytical methods (A. Shishov et al., 2017).

Environmental Bioremediation

The compound's role in environmental science, specifically in bioremediation, has been explored. For example, studies have investigated the application of microorganisms in treating wastewater contaminated with 2,4-dichlorophenol, a derivative of 2,4-dichlorobenzyl alcohol (Zhenzhen Huang et al., 2015).

Safety And Hazards

2,4-Dichlorobenzyl alcohol is classified as having acute toxicity, inhalation (Category 4), serious eye damage (Category 1), short-term (acute) aquatic hazard (Category 3), and long-term (chronic) aquatic hazard (Category 3) . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

Future Directions

The demand for 2,4-Dichlorobenzyl alcohol in the United States market has witnessed a significant upswing in recent years . Its antimicrobial properties make it a preferred choice for formulators in different sectors . As the healthcare and wellness sectors continue to expand, the demand for such products has experienced a simultaneous increase, thereby driving the market for 2,4-Dichlorobenzyl Alcohol .

properties

IUPAC Name

(2,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHODFSFBXJZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041362
Record name 2,4-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly Soluble
Record name Dichlorobenzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral and local anesthetic properties. The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins.
Record name Dichlorobenzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

2,4-Dichlorobenzyl alcohol

CAS RN

1777-82-8
Record name 2,4-Dichlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1777-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorobenzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-Dichlorobenzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

55-58 ºC
Record name Dichlorobenzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
146 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,4-Dichlorobenzyl chloride (100 g) was added to a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water. The mixture was heated under reflux with stirring for 25 hours. Aqueous sodium hydroxide (50 ml. of 70% w/v solution) was added and the refluxing continued for 30 minutes. The mixture was cooled and the solid collected by filtration, washed with water and dried in vacuo to give 2,4-dichlorobenzyl alcohol, having a purity of 99.3%, in a yield of 94.6%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
208.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Aqueous sodium hydroxide (40 ml of 70% w/v solution) was added slowly with stirring to glacial acetic acid (42 g). The temperature rose to reflux and tetrabutylammonium hydrogen sulphate (0.5 g) and 2,4-dichlorobenzyl chloride (100 g) were added and the mixture heated under reflux for eight hours. The mixture was cooled to 70°-75° C. and aqueous sodium hydroxide (35 ml of 70% w/v solution) added. The temperature was maintained in the range 70°-75° C. for 30 minutes. The product was extracted into petroleum ether (boiling range 80°-100° C. 90 ml) at 75° C. and the organic extract was diluted with petroleum ether (150 ml), washed with dilute aqueous hydrochloric acid, and filtered. The filter was washed with petroleum ether (40 ml) and the filtrate and washings combined and allowed to cool to give crystals of 2,4-dichlorobenzyl alcohol having a purity of 99.8% and in a yield of 95%.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
42 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Aqueous sodium hydroxide (36 ml. of 70% w/v solution) was added slowly with stirring to glacial acetic acid (39 g). The solution was then heated to reflux and a mixture of 2,4-dichlorobenzyl chloride (100 g) and tetrabutylammonium iodide (1 g) added. The mixture was heated under reflux with stirring for 7 hours. The mixture was then treated with aqueous sodium hydroxide and worked up as described in Example 1 to give 2,4-dichlorobenzyl alcohol, having a purity of 98.5% in a yield of 95.0%.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzyl alcohol
Reactant of Route 2
2,4-Dichlorobenzyl alcohol
Reactant of Route 3
2,4-Dichlorobenzyl alcohol
Reactant of Route 4
2,4-Dichlorobenzyl alcohol
Reactant of Route 5
2,4-Dichlorobenzyl alcohol
Reactant of Route 6
2,4-Dichlorobenzyl alcohol

Citations

For This Compound
374
Citations
M Morokutti-Kurz, C Graf… - International Journal of …, 2017 - Taylor & Francis
Up to 80% of sore throats are caused by viruses. Several over the counter products are available which provide symptomatic, not causal relief. For such lozenges, containing the …
Number of citations: 61 www.tandfonline.com
D Matthews, R Atkinson, A Shephard - International journal of …, 2018 - Taylor & Francis
Purpose Pharyngitis is commonly caused by a self-limiting upper respiratory tract infection (URTI) and symptoms typically include sore throat. Antibiotics are often inappropriately used …
Number of citations: 7 www.tandfonline.com
KN Moon, SK Baek, W Kim, JS Jeong, BS Lee… - Regulatory Toxicology …, 2022 - Elsevier
Sore throat lozenges, which are over-the-counter drugs, contain 2,4-dichlorobenzyl alcohol (DCBA) as the primary ingredient. However, comprehensive data on the prenatal …
Number of citations: 3 www.sciencedirect.com
D McNally, A Shephard, E Field - Journal of Pharmacy & …, 2012 - journals.library.ualberta.ca
Purpose: Sore throat is a frequent reason for seeking medical care but few prescription options are available. Lozenges are effective in delivering active ingredients to the throat. This …
Number of citations: 46 journals.library.ualberta.ca
TW Tan, BC Chen, HL Tan, CM Chang - JBI Evidence Synthesis, 2017 - journals.lww.com
Background Acute sore throat is an inflammatory condition characterized by pain, redness, heat and swelling. 1 It is a term often used to describe pharyngitis, tonsillitis and laryngitis that …
Number of citations: 6 journals.lww.com
A Thompson, S Reader, E Field, A Shephard - Drugs in R&D, 2013 - Springer
Background Acute sore throat (pharyngitis) is one of the most common illnesses for which children are seen by primary care physicians. Most cases are caused by viruses and are …
Number of citations: 20 link.springer.com
JS Yun, JH Park, KM Lee, HS Choi… - Journal of Korean …, 2006 - koreascience.kr
Objectives: The objective of this study was to propose the total isocyanate analytical method which involves derivation of 2, 4-toluene diisocyanate (2, 4-TDI), 2, 6-toluene diisocyanate (2…
Number of citations: 2 koreascience.kr
DV Carter, PT Charlton, AH Fenton… - Journal of Pharmacy …, 1958 - Wiley Online Library
… Pharmacological tests have shown that 2 : 4-dichlorobenzyl alcohol has low toxicity. … From this study it appears that 2 : 4-dichlorobenzyl alcohol has a low toxicity and shows good …
Number of citations: 34 onlinelibrary.wiley.com
MJ Thomas - Annals of internal medicine, 2010 - acpjournals.org
Amylmetacresol and 2, 4-dichlorobenzyl alcohol lozenges were better than placebo lozenges for relief of acute sore throat | Annals of Internal Medicine ACP Online Annals of …
Number of citations: 3 www.acpjournals.org
SK Roy, B Amitha, J Uchil - Magnetic resonance in chemistry, 1992 - Wiley Online Library
35 Cl nuclear quadrupole resonance (NQR) was studied in 2,4‐dichlorobenzyl alcohol (2,4‐DCBA) and 2,6‐dichlorobenzyl alcohol (2,6‐DCBA). The NQR spectrum of 2,4‐DCBA show …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.